[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12;;/h2-5,7H,6,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNMKLFMYRIPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors. These interactions can lead to a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors. For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.
Biological Activity
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article reviews various studies that highlight the biological activity of this compound, focusing on its antimicrobial properties, effects on neurotransmitter systems, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C11H14Cl2N2S
- Molecular Weight : 269.21 g/mol
- CAS Number : 1432754-23-8
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of thiazole derivatives, including this compound.
In Vitro Studies
Several studies have assessed the compound's effectiveness against various bacterial and fungal strains. The following table summarizes key findings from relevant studies:
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 20 | 0.49 | |
| Escherichia coli | 15 | 1.00 | |
| Aspergillus niger | 23 | 0.50 | |
| Salmonella typhimurium | 18 | 0.49 |
The presence of the thiazole ring structure has been shown to enhance antimicrobial activity, particularly when combined with other heterocyclic systems. Compounds with multiple thiazole rings exhibited even greater activity than standard antibiotics.
Neuropharmacological Effects
Research has also indicated that thiazole derivatives may influence neurotransmitter systems, particularly through modulation of glutamate receptors.
Studies have demonstrated that certain thiazole derivatives can act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). These compounds do not activate the receptors directly but enhance the effects of glutamate, leading to potential applications in treating neurological disorders.
Case Study: mGluR Modulation
A study investigated the effects of various thiazole compounds on mGluR5 activity in transfected cell lines. The results indicated that compounds similar to this compound significantly increased glutamate-induced activation, suggesting a role in cognitive enhancement and potential therapeutic use in conditions like schizophrenia and anxiety disorders .
Safety and Toxicology
While exploring the biological activity of this compound, safety considerations are paramount. The compound is classified with precautionary statements indicating potential hazards such as skin irritation and respiratory issues upon exposure. Proper handling and safety protocols are essential when working with this compound in laboratory settings.
Scientific Research Applications
Pharmaceutical Research
Anticancer Activity : Recent studies have indicated that compounds similar to [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride exhibit promising anticancer properties. Research has shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects : Investigations into neuroprotective agents have identified thiazole derivatives as potential candidates for treating neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .
Biological Applications
Cell Culture Medium Supplement : This compound has been utilized as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. Its role as a buffering agent helps maintain stable pH conditions, which are crucial for optimal cell growth and function .
Material Science
Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for the modification of polymer characteristics, making them suitable for advanced applications in coatings and composites .
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various thiazole derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further drug development .
Case Study 2: Neuroprotection
Research conducted by the Neuroscience Institute investigated the neuroprotective effects of thiazole derivatives on neuronal cells exposed to oxidative stress. The findings demonstrated that these compounds could reduce cell death and promote survival pathways, highlighting their potential therapeutic application in neurodegenerative disorders .
Table 1: Summary of Applications
| Application Area | Specific Use | Findings/Outcomes |
|---|---|---|
| Pharmaceutical | Anticancer Activity | Inhibition of cancer cell proliferation |
| Biological | Cell Culture Medium Supplement | Maintains stable pH for optimal cell growth |
| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |
Table 2: Case Study Results
| Study Source | Focus Area | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer Properties | Significant tumor growth inhibition |
| Neuroscience Institute | Neuroprotection | Reduction in oxidative stress-induced cell death |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Implications
Substituent Effects on Bioactivity: The 2-methyl group on the thiazole in the target compound may sterically hinder interactions compared to bulkier groups (e.g., 4-chlorophenyl in ).
Salt Form and Solubility: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., ), critical for in vivo applications.
Aromatic vs. Non-Aromatic Systems: Compounds lacking the phenyl ring (e.g., ) have reduced molecular complexity and may exhibit faster metabolic clearance.
Q & A
Q. What are the standard synthetic routes for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves coupling a thiazole precursor (e.g., 2-methyl-1,3-thiazol-4-ylboronic acid) with a substituted phenyl scaffold via Suzuki-Miyaura cross-coupling reactions. The methanamine group is introduced through reductive amination or nucleophilic substitution. For example:
Thiazole-phenyl coupling : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF/water at 80–90°C for 6–12 hours .
Amine functionalization : React the intermediate with methylamine under reducing conditions (e.g., NaBH₃CN) in methanol .
Purification employs column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization from ethanol/water. Purity is confirmed via HPLC (>95%) and NMR .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: thiazole protons (δ 7.8–8.2 ppm), aromatic protons (δ 6.9–7.5 ppm), and amine protons (broad δ 2.5–3.5 ppm) .
- Purity assessment : HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .
Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility screening : Prepare saturated solutions in PBS (pH 7.4), DMSO, ethanol, and acetonitrile. Centrifuge at 10,000 rpm for 10 min, then quantify supernatant via UV-Vis spectroscopy (λmax ~270 nm) .
- Stability testing : Incubate at 25°C and 4°C for 72 hours. Monitor degradation via HPLC and adjust storage conditions (e.g., –20°C in amber vials under nitrogen) .
Q. What are common impurities in synthesized batches, and how are they analyzed?
- Methodological Answer :
- Byproducts : Unreacted thiazole precursors or hydrolyzed amine intermediates.
- Detection : LC-MS with a polar embedded column (e.g., ACE C18-PFP) and gradient elution. Quantify using external calibration curves .
- Mitigation : Optimize reaction time and temperature to minimize side reactions (e.g., over-reduction of the amine group) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and heteronuclear couplings to confirm stereochemistry and connectivity .
- DFT calculations : Compare computed ¹³C NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data. Discrepancies >2 ppm may indicate conformational flexibility or solvent effects .
Q. What strategies are effective for optimizing reaction conditions to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial design to test variables: catalyst loading (0.5–2 mol%), solvent ratio (THF:H₂O 3:1 to 5:1), and temperature (70–90°C). Analyze via response surface methodology .
- Continuous flow synthesis : Implement microreactors for Suzuki coupling to enhance mixing and reduce reaction time by 40% .
Q. How should biological activity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Target engagement : Perform fluorescence polarization assays with recombinant enzymes (e.g., kinases) to measure IC₅₀ values. Use ATP-concentration-matched controls .
- Cytotoxicity screening : Treat HEK-293 or HepG2 cells with 1–100 µM compound for 48 hours. Assess viability via MTT assay and validate with flow cytometry (Annexin V/PI staining) .
Q. What computational approaches predict the compound’s reactivity in novel chemical transformations?
- Methodological Answer :
- Reaction pathway modeling : Use density functional theory (DFT) to simulate nucleophilic attack at the thiazole C-2 position. Calculate activation energies for proposed intermediates .
- Machine learning : Train a model on PubChem data to predict regioselectivity in electrophilic substitution reactions (e.g., nitration, halogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
